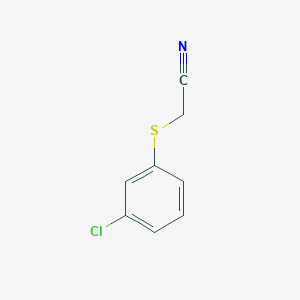
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a compound of interest due to its unique structural features and potential applications in various scientific fields. This molecule consists of a 3,4-dihydroquinoline ring, an isoxazole ring substituted with a 4-methoxyphenyl group, and an ethanone linker, suggesting potential biological activities and synthetic utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves a multi-step process:
Formation of the Quinoline Derivative: : This can be achieved through the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.
Construction of the Isoxazole Ring: : This involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The nitrile oxide can be generated in situ from a hydroximoyl chloride and a base.
Coupling of the Quinoline and Isoxazole Units: : The final step usually involves a nucleophilic substitution reaction where the quinoline derivative is reacted with the isoxazole compound under basic conditions, forming the final product.
Industrial Production Methods: In an industrial setting, the production would likely involve optimization of the synthetic steps to ensure high yield and purity, possibly utilizing flow chemistry techniques to scale up the reactions safely and efficiently.
化学反应分析
Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can occur at the isoxazole ring, typically with hydrogenation catalysts such as palladium on carbon.
Substitution: : The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Bromine, chlorine, or sulfonyl chloride for electrophilic aromatic substitutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the quinoline ring could lead to quinolinic acid derivatives, while reduction of the isoxazole ring may yield isoxazoline or isoxazolidine derivatives.
科学研究应用
Chemistry: : The compound is used in the synthesis of complex molecules and serves as an intermediate in the preparation of various pharmacologically active agents. Biology : In biological research, it may be used as a probe to study specific molecular pathways or enzyme functions. Medicine Industry : Could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects is dependent on its interaction with molecular targets. It is hypothesized to interact with enzymes or receptors, leading to modulation of specific biological pathways. The methoxyphenyl group and the quinoline moiety are likely to play crucial roles in binding interactions within biological systems.
Similar Compounds
Quinoline Derivatives: : These compounds share the quinoline core but differ in their side chains and substitution patterns.
Isoxazole Derivatives: : Compounds with the isoxazole ring system, varying in the nature and position of substituents.
Uniqueness: this compound is unique due to its combined quinoline and isoxazole moieties, offering a distinctive set of properties that make it useful for various applications. Its structure allows for versatile reactivity and potential biological activity that similar compounds may not exhibit.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-10-8-16(9-11-18)20-13-17(22-26-20)14-21(24)23-12-4-6-15-5-2-3-7-19(15)23/h2-3,5,7-11,13H,4,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNFYTAUQIVYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2868001.png)


![N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2868006.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868010.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2868013.png)

![4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide](/img/structure/B2868015.png)
![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2868021.png)
![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
